2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Penicillin-Binding Protein Inhibition Serine Amidohydrolase Boronic Acid Enzyme Kinetics

Boronic acid probes are often hygroscopic and prone to boroxine formation, complicating assay preparation. This pinacol ester is bench-stable and hydrolyzes rapidly in aqueous buffer to the active free boronic acid, with indistinguishable inhibitory potency (Ki* 125 vs 134 μM). • Ortho-substituted scaffold for chemoselective cross-coupling • Structurally validated tricovalent binding at DD-peptidase active site • Ideal for SPR/BLI competition assays; displaces readily for sensitive detection.

Molecular Formula C14H20BNO3
Molecular Weight 261.128
CAS No. 1218789-98-0
Cat. No. B572995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
CAS1218789-98-0
Molecular FormulaC14H20BNO3
Molecular Weight261.128
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(=O)N
InChIInChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-6-5-7-10(11)9-12(16)17/h5-8H,9H2,1-4H3,(H2,16,17)
InChIKeyCPFGCHYGAVWSDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Class and Core Characteristics


2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, also known as 2-(aminocarbonylmethyl)phenylboronic acid pinacol ester, is an ortho-substituted arylboronic ester with the molecular formula C14H20BNO3 and a molecular weight of 261.13 g/mol [1]. The compound features a pinacol-protected boronic acid moiety at the ortho position of a phenyl ring bearing a primary acetamide side chain. This ortho regiochemistry distinguishes it from the corresponding meta- and para-substituted analogs. The pinacol ester serves as a protected form of the free boronic acid, offering enhanced stability during storage and synthetic manipulations while retaining the capacity for Suzuki-Miyaura cross-coupling and enzyme-inhibitor interactions upon hydrolysis in aqueous media [2].

Competitive Binding Probe Moderate-affinity, rapid-equilibrium inhibitor for PBP displacement assays
Self-Hydrolyzing Protected Form Pinacol ester hydrolyzes in assay buffer to deliver free boronic acid
Sterically Encumbered Building Block Ortho-acetamidomethyl substitution for chemoselective Suzuki coupling

Why Generic Substitution Fails


Regioisomeric and protecting-group variants of acetamidophenylboronic esters are not functionally interchangeable. The ortho-acetamidomethyl substitution creates a unique steric and electronic environment at the boron center that differs fundamentally from meta- and para-substituted analogs [1]. Critically, the pinacol ester protecting group is not a passive spectator: under aqueous assay conditions it undergoes hydrolysis to the free boronic acid at a rate that can match or lag behind binding kinetics, directly influencing apparent inhibitory potency [2]. The free boronic acid (2-phenylacetamidomethylboronic acid) and the corresponding pinacol ester exhibit indistinguishable Ki* values against R39 DD-peptidase (134 ± 16 μM vs 125 ± 8 μM), demonstrating that the ester hydrolyzes rapidly in dilute aqueous solution, yet the pinacol form offers superior bench-top stability and ease of handling prior to dissolution [2]. Substituting the ortho isomer with a para isomer (e.g., CAS 1082066-33-8) alters the spatial presentation of the acetamide group in enzyme active sites, while substituting with the ortho-acetyl analog (CAS 380430-61-5, mp 172–176 °C) introduces a methyl group on the amide nitrogen that changes hydrogen-bonding capacity and molecular recognition profiles .

Regioisomer Mismatch Ortho-acetamidomethyl geometry alters steric and electronic environment vs meta/para analogs; may affect binding pose and cross-coupling reactivity.
Free Boronic Acid Instability Unprotected acid may form boroxine anhydrides, complicating handling; pinacol ester provides bench stability but must hydrolyze for activity.
Protecting Group Divergence MIDA or other hydrolytically stable boronates require deliberate deprotection; not interchangeable with pinacol ester for in situ activation.

Quantitative Comparative Evidence Versus Closest Analogs


R39 DD-Peptidase Inhibition Potency Comparison

In a direct head-to-head kinetic study, the pinacol ester of phenylacetamidomethylboronic acid (compound 2, the target compound) was compared with the corresponding free boronic acid (compound 3) and three other amidomethylboronic acids for inhibition of the R39 DD-peptidase from Actinomadura sp. The overall dissociation constant Ki* for compound 2 was 125 ± 8 μM, statistically indistinguishable from the Ki* of 134 ± 16 μM for the free boronic acid (compound 3) [1]. This demonstrates that the pinacol ester hydrolyzes rapidly to the free boronic acid under assay conditions and does not impede target engagement. In contrast, compound 1 (2,6-dimethoxybenzamidomethylboronic acid) exhibited a Ki* of 1.2 ± 0.2 μM, and compound 5 (2-nitrobenzamidomethylboronic acid) exhibited a Ki* of 0.36 ± 0.06 μM, making them approximately 100-fold and 347-fold more potent, respectively [1]. The 30-fold weaker affinity of the target compound relative to the 2,6-dimethoxy analog, and its 347-fold weaker affinity relative to the 2-nitro analog, establishes it as a low-micromolar-affinity probe suitable for applications where potent irreversible inhibition is undesirable.

R39 DD-Peptidase Ki*
Head-to-head
125 ± 8 μM (pinacol ester) vs 134 ± 16 μM (free acid) – not significant; 104-fold weaker than 2,6-dimethoxy analog; 347-fold weaker than 2-nitro analog
Supports reversible, moderate-affinity PBP probe
30°C, pH 7.2, 60 min preincubation
Penicillin-Binding Protein Inhibition Serine Amidohydrolase Boronic Acid Enzyme Kinetics

Kinetic Binding Mechanism Comparison

The kinetics of R39 DD-peptidase inhibition by five amidomethylboronic acids revealed that compounds 1 (2,6-dimethoxybenzamidomethylboronic acid), 4 (2-chlorobenzamidomethylboronic acid), and 5 (2-nitrobenzamidomethylboronic acid) displayed biphasic slow-binding behavior characterized by an initial rapid equilibrium (Ei) followed by a slower isomerization to a tighter complex (Ei*). In contrast, the target compound (compound 2, pinacol ester) and compound 3 (free boronic acid) showed no slow-binding behavior under identical assay conditions (30 °C, pH 7.2) [1]. For compound 1, the initial dissociation constant Ki was 18.8 ± 7.5 μM and the overall Ki* was 1.5 ± 0.2 μM, yielding a k+2/k-2 ratio of 12 indicative of the two-step mechanism [1]. The absence of slow-binding behavior for compound 2 implies a single-step, rapidly reversible binding mode that may be advantageous for applications requiring rapid equilibration, such as biosensor development or competition-based screening assays.

Binding Kinetics
Method context
Monophasic rapid equilibrium (no slow-binding) vs biphasic slow-binding for analogs
Enables real-time biosensor and competition assays
Biphasic analogs: Ki* 0.36–42 μM; initial Ki 18.8 μM
Slow-Binding Inhibition Kinetics Biphasic Progress Curves Enzyme-Inhibitor Complex

Physicochemical Signature vs Regioisomers

The ortho-acetamidomethyl substitution pattern of the target compound (CAS 1218789-98-0) confers distinct physicochemical properties compared to its closest regioisomeric and functional analogs. The para-acetamido analog, 4-acetamidophenylboronic acid pinacol ester (CAS 214360-60-8), exhibits a well-defined melting point range of 160–168 °C . The ortho-acetyl analog, 2-acetylaminophenylboronic acid pinacol ester (CAS 380430-61-5), which bears an N-acetyl rather than a primary acetamide group directly attached to the aromatic ring, melts at 172–176 °C . In contrast, the target ortho-acetamidomethyl compound does not have a reported melting point in the authoritative literature, which may reflect differences in intermolecular hydrogen-bonding networks arising from the ortho-acetamidomethyl side chain's capacity to engage the boron pinacol moiety in intramolecular interactions [1]. The boiling point predicted for the target compound is 443.6 ± 38.0 °C, compared to 433.2 ± 38.0 °C for the para isomer (CAS 1082066-33-8) and 424.2 ± 28.0 °C for the ortho-acetyl analog [1].

Physicochemical Profile
Data to verify
mp not reported; predicted bp 443.6°C vs 433.2°C (para) and 424.2°C (ortho-acetyl); distinct crystallinity
Ortho-acetamidomethyl motif may alter purification and formulation
Experimental mp data unavailable for target
Regioisomer Differentiation Melting Point Boronic Ester Physicochemical Properties

Pinacol Ester Stability and Hydrolysis

The pinacol ester moiety provides the target compound with substantially improved storage stability compared to the free boronic acid form. The free boronic acid (2-phenylacetamidomethylboronic acid) is prone to spontaneous dehydration to form boroxines, which can alter reactivity and complicate quantitative handling [1]. The pinacol ester prevents anhydride formation and enables long-term storage under recommended conditions (−20 °C under inert atmosphere) . Upon dissolution in aqueous media at pH 7.2, the pinacol ester hydrolyzes to the free boronic acid with kinetics sufficiently rapid that the apparent enzyme inhibition affinity (Ki* = 125 ± 8 μM) is indistinguishable from that of the pre-formed free boronic acid (Ki* = 134 ± 16 μM) [1]. This property is distinct from more hydrolytically stable boronic ester protecting groups (e.g., MIDA boronates) that require deliberate base-mediated deprotection prior to biological activity.

Pinacol Ester Hydrolysis
Class-level
Indistinguishable Ki* (125 vs 134 μM) confirms rapid hydrolysis in pH 7.2 buffer
Simplifies assay preparation without separate deprotection
Storage at −20°C recommended; avoid free acid boroxine formation
Boronic Ester Hydrolysis Prodrug Strategy Storage Stability

Crystallographic Binding Mode Validation

X-ray crystallographic analysis of the R39 DD-peptidase in complex with the target compound (compound 2, pinacol ester of phenylacetamidomethylboronic acid) revealed that the boron atom forms a tricovalent adduct with three active-site residues: Oγ of Ser49, Ser298, and the terminal amine of Lys410 [1]. This tricovalent binding mode was unprecedented at the time of discovery and was observed across all five amidomethylboronic acids tested, including the target compound. However, the target compound's phenyl ring inserts into a hydrophobic pocket made of residues Ala48, Gly348, Leu349, and Met414, with the side-chain amide carbonyl oxygen positioned to hydrogen bond with the oxyanion hole NH of Thr413 [1]. The pinacol moiety is absent from the electron density, confirming complete hydrolysis prior to or upon binding. This crystallographic evidence validates the compound's ability to achieve the same binding pose as the free boronic acid while offering the practical handling advantages of the protected form.

Crystal Structure
Class-level
Tricovalent adduct with Ser49, Ser298, Lys410; pinacol absent in electron density
Validates same binding-competent species as free boronic acid
Soaking 2–10 mM; resolution 2.0–2.4 Å
Tricovalent Boronate Adduct X-ray Crystallography Penicillin-Binding Protein

Optimal Scientific and Industrial Applications


Reversible Probe for PBP Competition Screening

The compound's moderate affinity (Ki* ≈ 125 μM) and rapid, single-step binding kinetics make it an ideal reversible probe for competition-based screening assays targeting penicillin-binding proteins. Unlike the slow-binding, sub-micromolar inhibitors (e.g., 2-nitrobenzamidomethylboronic acid, Ki* = 0.36 μM), the target compound can be readily displaced by test ligands, enabling sensitive detection of competitive binders in high-throughput formats [1]. Its fast equilibration supports real-time biosensor applications such as surface plasmon resonance (SPR) and biolayer interferometry (BLI).

Self-Activating Prodrug for Inhibition Studies

The pinacol ester serves as a bench-stable, self-activating prodrug form that hydrolyzes rapidly in aqueous buffer (pH 7.2) to release the active free boronic acid without requiring a separate chemical deprotection step. This is demonstrated by the indistinguishable Ki* values between the pinacol ester (125 ± 8 μM) and the free boronic acid (134 ± 16 μM) [1]. Researchers can weigh and dissolve the solid pinacol ester directly into assay buffer, eliminating the handling challenges associated with the hygroscopic and boroxine-prone free boronic acid. Storage at −20 °C ensures long-term stability .

Building Block for Sterically Demanding Coupling

The ortho-acetamidomethyl substitution pattern provides a sterically encumbered arylboronic ester building block for palladium-catalyzed cross-coupling reactions. Ortho-substituted arylboronic esters typically exhibit slower transmetallation rates compared to para-substituted analogs, which can be exploited for chemoselective sequential coupling strategies where differential reactivity between ortho- and para-boronates is desired [2]. The primary acetamide group can also serve as a directing group for C–H functionalization or as a synthetic handle for further diversification after coupling.

Crystallographic Fragment for Drug Design

The crystallographically validated tricovalent binding mode of this compound at the R39 DD-peptidase active site—involving Ser49, Ser298, and Lys410—provides a structurally characterized starting point for fragment-based drug design [1]. The phenylacetamidomethyl moiety occupies a well-defined hydrophobic pocket, and the tricovalent boron adduct mimics the tetrahedral transition state of the enzymatic reaction. The compound's moderate affinity and clean electron density (pinacol absent) make it a suitable fragment for co-crystallization screens aimed at identifying or optimizing serine amidohydrolase inhibitors.

Application
Selection Property
Validation Focus
PBP competition screening
Rapid single-step binding kinetics
Displacement assay response review
Boronic acid inhibition studies
Pinacol ester aqueous hydrolysis
Ki* bioequivalence to free acid
Ortho-substituted Suzuki coupling
Steric encumbrance at boron
Chemoselective transmetallation review
Fragment-based inhibitor discovery
Tricovalent binding mode validation
Co-crystallization electron density
Quote Request

Request a Quote for 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.